molecular formula C25H22F3N3OS B223836 10-((4-phenyl-1-piperazinyl)acetyl)-2-(trifluoromethyl)-10H-phenothiazine

10-((4-phenyl-1-piperazinyl)acetyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No. B223836
M. Wt: 469.5 g/mol
InChI Key: UYCPCKJIHXTRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-((4-phenyl-1-piperazinyl)acetyl)-2-(trifluoromethyl)-10H-phenothiazine, also known as fluphenazine, is a typical antipsychotic medication used to treat schizophrenia and other psychotic disorders. It belongs to the phenothiazine class of drugs and is known for its ability to block dopamine receptors in the brain. In

Mechanism Of Action

Fluphenazine works by blocking dopamine receptors in the brain, specifically the D2 receptor subtype. This reduces the activity of dopamine in certain areas of the brain, which is thought to be responsible for the symptoms of psychosis. Fluphenazine also has some affinity for other neurotransmitter receptors such as serotonin and histamine, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Fluphenazine has a number of biochemical and physiological effects in the body. It can cause sedation, orthostatic hypotension, and anticholinergic effects such as dry mouth and blurred vision. It can also cause extrapyramidal symptoms such as tremors, rigidity, and akathisia. These effects are thought to be related to the blockage of dopamine receptors in the brain.

Advantages And Limitations For Lab Experiments

Fluphenazine has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and predictable effects. It is readily available and can be administered in a variety of ways, including orally, intravenously, and intramuscularly. However, there are also some limitations to its use. Fluphenazine can have negative side effects that may confound experimental results, and it may not be suitable for use in certain animal models or cell culture systems.

Future Directions

There are a number of future directions for research on 10-((4-phenyl-1-piperazinyl)acetyl)-2-(trifluoromethyl)-10H-phenothiazine. One area of interest is the development of new antipsychotic drugs that are more effective and have fewer side effects than current medications. There is also ongoing research into the neurobiology of schizophrenia and the role of dopamine receptors in the disease. Finally, there is interest in using 10-((4-phenyl-1-piperazinyl)acetyl)-2-(trifluoromethyl)-10H-phenothiazine as a tool to study the function of dopamine receptors in the brain and their relationship to other neurotransmitter systems.

Synthesis Methods

Fluphenazine is synthesized by the reaction of 2-(trifluoromethyl)phenothiazine with 4-phenylpiperazine in the presence of acetic anhydride. The reaction takes place in a solvent such as chloroform or dichloromethane and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Fluphenazine has been extensively studied for its therapeutic effects in the treatment of schizophrenia and other psychotic disorders. It has also been used in research to investigate the role of dopamine receptors in the brain and their relationship to psychosis. Fluphenazine has been shown to be effective in reducing positive symptoms such as hallucinations and delusions, but it may also have negative side effects such as sedation, weight gain, and extrapyramidal symptoms.

properties

Product Name

10-((4-phenyl-1-piperazinyl)acetyl)-2-(trifluoromethyl)-10H-phenothiazine

Molecular Formula

C25H22F3N3OS

Molecular Weight

469.5 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C25H22F3N3OS/c26-25(27,28)18-10-11-23-21(16-18)31(20-8-4-5-9-22(20)33-23)24(32)17-29-12-14-30(15-13-29)19-6-2-1-3-7-19/h1-11,16H,12-15,17H2

InChI Key

UYCPCKJIHXTRJD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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